6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate
Overview
Description
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a complex organic compound with a unique structure that combines elements of indole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole ring, followed by the introduction of the pyrrole moiety. Key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyrrole Ring Formation: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic conditions, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use as a probe or ligand in biochemical assays, given its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Use in the development of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and structural analysis.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate: Similar structure but with an additional carboxylate group.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl and methyl groups but has a different core structure.
Uniqueness
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is unique due to its specific combination of indole and pyrrole rings, along with the tert-butyl and methyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other compounds.
Properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUMQMOWWRMIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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